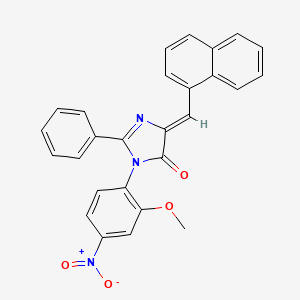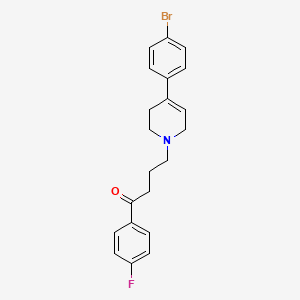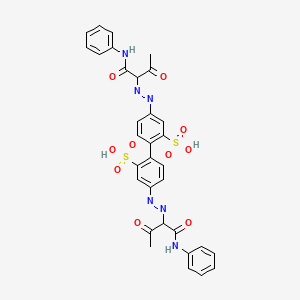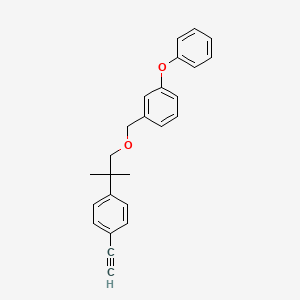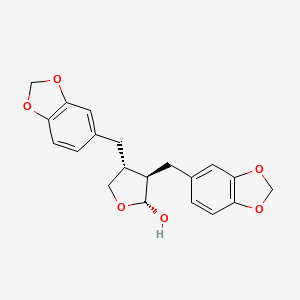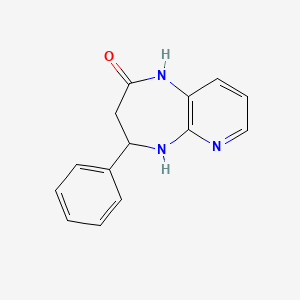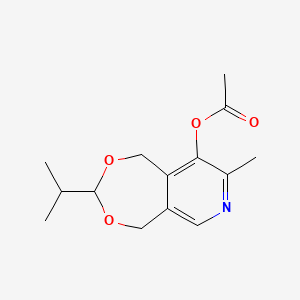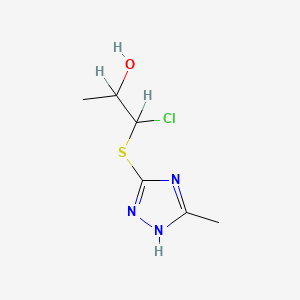
1-Chloro-3-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-hydroxypropylthio group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole typically involves the reaction of 1,2,4-triazole-3-thione with 1-chloro-2,3-epoxypropane. The reaction proceeds through the addition of the chloro-epoxypropane to the triazole-thione, resulting in the formation of the desired product. The reaction conditions generally include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole may involve larger-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the triazole ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidation of the hydroxy group leads to the formation of carbonyl-containing triazoles.
Reduction Products: Reduction can yield dechlorinated or modified triazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The chloro-hydroxypropylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring is known to bind to metal ions and can act as a ligand in coordination chemistry, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Chloro-2-hydroxypropyl)-1,2,4-triazole
- 3-(1-Chloro-2-hydroxypropylthio)-1,2,4-triazole
- 3-(1-Chloro-2-hydroxypropyl)-5-methyl-1,2,4-triazole
Uniqueness
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole is unique due to the presence of both a chloro and hydroxypropylthio group attached to the triazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
134399-12-5 |
|---|---|
Fórmula molecular |
C6H10ClN3OS |
Peso molecular |
207.68 g/mol |
Nombre IUPAC |
1-chloro-1-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C6H10ClN3OS/c1-3(11)5(7)12-6-8-4(2)9-10-6/h3,5,11H,1-2H3,(H,8,9,10) |
Clave InChI |
WDONMKOLRCMSRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1)SC(C(C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)
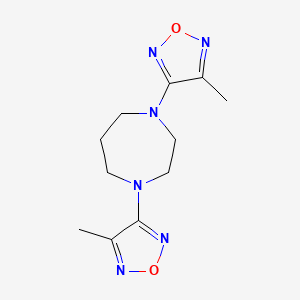


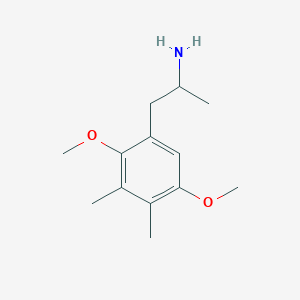
![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
